

Aureol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureol is a naturally occurring tetracyclic meroterpenoid first isolated from the marine sponge Smenospongia aurea.[1][2] Structurally, it is a member of the coumestan class of organic compounds.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic effects against various cancer cell lines and promising antiviral properties, notably against the influenza A virus.[3][4][5] This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activities of aureol, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and synthesis are provided, along with a summary of its quantitative biological data. Furthermore, this guide presents hypothesized signaling pathways for its cytotoxic and antiviral mechanisms of action, based on the activities of structurally related compounds.

Discovery and Origin

Aureol was first discovered as a secondary metabolite of the marine sponge Smenospongia aurea, a species found in the Caribbean.[1][2] It has also been isolated from other Smenospongia species.[3][4] Marine sponges are well-documented sources of a diverse array of bioactive natural products, many of which are believed to be produced by symbiotic microorganisms.[6] The biosynthesis of **aureol** is thought to involve the combination of a sesquiterpenoid precursor with a hydroquinone moiety.[7]



Chemical Properties

• Chemical Formula: C21H28O3

• Molecular Weight: 328.45 g/mol

· Class: Meroterpenoid, Coumestan

• Structure: A tetracyclic system composed of a decalin ring fused to a chromene moiety.

Biological Activity and Quantitative Data

Aureol has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below.

Table 1: Cytotoxic Activity of Aureol

Cell Line	Cancer Type	IC₅₀ (μg/mL)	Reference
Hepa59T/VGH	Hepatocellular Carcinoma	5.77	[4]
КВ	Oral Carcinoma	4.94	[4]
Hela	Cervical Cancer	7.65	[4]

Table 2: Cytotoxic Activity of Aureol Derivatives

Note: The following data pertains to synthetic derivatives of **aureol**, where the core structure has been modified.



Compound/De rivative	Cell Line	Cancer Type	IC₅₀ (μg/mL)	Reference
5'-O-methyl- aureol	Hepa59T/VGH	Hepatocellular Carcinoma	>10	[3]
5'-O-acetyl- aureol	Hepa59T/VGH	Hepatocellular Carcinoma	8.23	[3]
5'-O-benzoyl- aureol	Hepa59T/VGH	Hepatocellular Carcinoma	6.12	[3]
Aureol-N,N- dimethylthiocarb amate	Hepa59T/VGH	Hepatocellular Carcinoma	3.45	[3]
5'-O-methyl- aureol	КВ	Oral Carcinoma	>10	[3]
5'-O-acetyl- aureol	КВ	Oral Carcinoma	7.54	[3]
5'-O-benzoyl- aureol	КВ	Oral Carcinoma	5.88	[3]
Aureol-N,N- dimethylthiocarb amate	КВ	Oral Carcinoma	2.98	[3]
5'-O-methyl- aureol	Hela	Cervical Cancer	>10	[3]
5'-O-acetyl- aureol	Hela	Cervical Cancer	9.01	[3]
5'-O-benzoyl- aureol	Hela	Cervical Cancer	7.21	[3]
Aureol-N,N- dimethylthiocarb amate	Hela	Cervical Cancer	4.13	[3]



In addition to its cytotoxic effects, **aureol** has been reported to exhibit anti-influenza A virus activity.[5] However, detailed quantitative data for its antiviral activity are not readily available in the public domain.

Experimental Protocols Isolation of Aureol from Smenospongia aurea

The following protocol is a generalized procedure based on methods for isolating secondary metabolites from Smenospongia species.[8]

- Extraction:
 - Collect fresh specimens of Smenospongia aurea and immediately freeze them at -20°C.
 - Cut the frozen sponge material into small pieces and homogenize in a blender with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
 - Filter the homogenate and repeat the extraction process three times.
 - Combine the filtrates and partition the extract between ethyl acetate (EtOAc) and water.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude extract.
- · Chromatographic Fractionation:
 - Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.
 - Elute the column with a stepwise gradient of n-hexane and EtOAc (e.g., 100:0, 90:10, 80:20, etc.).
 - Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
- Purification:
 - Subject the aureol-containing fractions to further purification using column chromatography on silica gel with a more gradual gradient of n-hexane/EtOAc.



- Perform final purification by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using an isocratic or gradient elution with a suitable solvent system (e.g., MeOH/water or acetonitrile/water) to yield pure aureol.
- Characterize the purified aureol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Total Synthesis of (±)-Aureol

The following is a summary of a reported total synthesis of (±)-aureol, which can be adapted for laboratory execution.[9]

- Starting Material: (±)-Albicanol.
- Step 1: Oxidation. Perform Dess-Martin periodinane oxidation of (±)-albicanol to afford (±)-albicanal.
- Step 2: C-C Bond Formation. Couple (±)-albicanal with a lithiated arene unit (e.g., 1-bromo-2,5-dimethoxybenzene treated with n-butyllithium) to form a secondary alcohol.
- Step 3: Rearrangement. Induce a biogenetic-type rearrangement of the secondary alcohol using a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) to yield the tetracyclic core.
- Step 4: Demethylation. Demethylate the methoxy groups on the aromatic ring using a reagent like boron tribromide (BBr₃).
- Step 5: Cyclization. Perform an acid-catalyzed cyclization of the resulting phenolic compound to form the chromene ring, yielding (±)-aureol.
- Purification: Purify the final product using column chromatography.

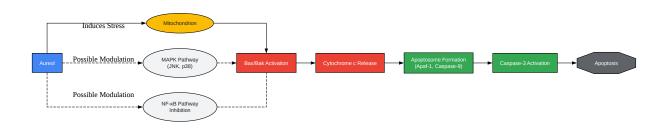
Mechanism of Action and Signaling Pathways (Hypothesized)

Direct experimental evidence elucidating the specific signaling pathways modulated by **aureol** is currently lacking in the scientific literature. However, based on the known mechanisms of other cytotoxic meroterpenoids, a plausible mechanism of action can be hypothesized.[10][11]



Hypothesized Cytotoxic Mechanism of Action

It is proposed that **aureol**'s cytotoxic activity is mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural product-based anticancer agents.



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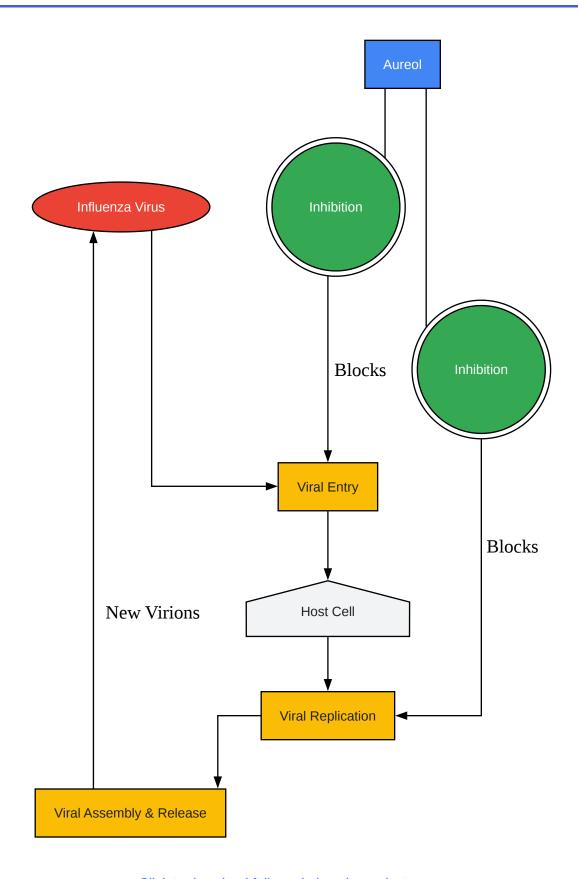
Caption: Hypothesized cytotoxic signaling pathway of **aureol**.

This proposed pathway suggests that **aureol** induces mitochondrial stress, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in the release of cytochrome c, which triggers the formation of the apoptosome and the subsequent activation of caspase-3, a key executioner of apoptosis. Additionally, **aureol** may modulate other signaling pathways, such as the MAPK and NF-kB pathways, which are known to be involved in the regulation of apoptosis in response to cellular stress.

Hypothesized Antiviral Mechanism of Action

The precise antiviral mechanism of **aureol** is also not yet fully understood. A general workflow for the potential antiviral action of a compound like **aureol** is presented below. It is plausible that **aureol** interferes with key stages of the viral life cycle, such as entry into the host cell or replication of the viral genome.





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Caption: General workflow of potential antiviral action of aureol.



Conclusion and Future Directions

Aureol, a marine-derived meroterpenoid, presents a promising scaffold for the development of novel anticancer and antiviral therapeutics. Its potent cytotoxic activity against various cancer cell lines warrants further investigation into its precise mechanism of action and its efficacy in in vivo models. The elucidation of the specific signaling pathways modulated by aureol is a critical next step and will be instrumental in optimizing its therapeutic potential and identifying potential biomarkers for patient stratification. Furthermore, a more detailed characterization of its antiviral activity and the identification of its viral targets are necessary to advance its development as an anti-influenza agent. The total synthesis of aureol provides a scalable route for producing the compound and its analogs for further biological evaluation and structure-activity relationship studies. Continued research into this fascinating marine natural product holds significant promise for the discovery of new and effective treatments for cancer and viral infections.

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